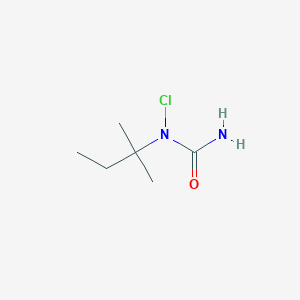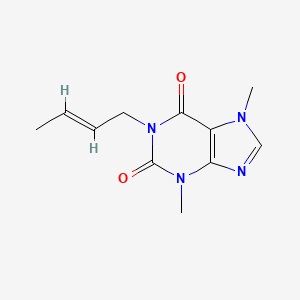
1-Crotyl theobromine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Crotyl theobromine is a derivative of theobromine, a naturally occurring alkaloid found in cacao beans Theobromine is known for its stimulant properties, similar to caffeine, but with milder effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Crotyl theobromine can be synthesized through the alkylation of theobromine. The process involves reacting theobromine with crotyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Crotyl theobromine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the crotyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Crotyl theobromine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its use as a bronchodilator and vasodilator.
Industry: Utilized in the development of new materials and as an additive in various products
Mécanisme D'action
The mechanism of action of 1-crotyl theobromine involves its interaction with adenosine receptors and inhibition of phosphodiesterases. By blocking adenosine receptors, it promotes the release of neurotransmitters, leading to increased alertness and reduced fatigue. The inhibition of phosphodiesterases results in elevated levels of cyclic AMP, which has various physiological effects, including bronchodilation and vasodilation .
Comparaison Avec Des Composés Similaires
Caffeine: A well-known stimulant with stronger effects on the central nervous system.
Theophylline: Another xanthine derivative with potent bronchodilator properties.
1-Allyl theobromine: Similar to 1-crotyl theobromine but with an allyl group instead of a crotyl group.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct properties compared to other xanthine derivatives. Its milder stimulant effects and potential therapeutic applications make it a compound of interest in various fields of research .
Propriétés
Numéro CAS |
63906-57-0 |
|---|---|
Formule moléculaire |
C11H14N4O2 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
1-[(E)-but-2-enyl]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H14N4O2/c1-4-5-6-15-10(16)8-9(12-7-13(8)2)14(3)11(15)17/h4-5,7H,6H2,1-3H3/b5-4+ |
Clé InChI |
NEXDOZRNANHHKQ-SNAWJCMRSA-N |
SMILES isomérique |
C/C=C/CN1C(=O)C2=C(N=CN2C)N(C1=O)C |
SMILES canonique |
CC=CCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



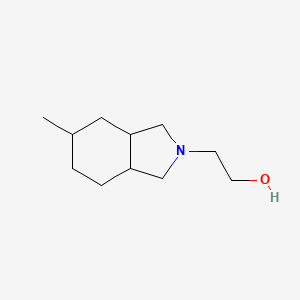
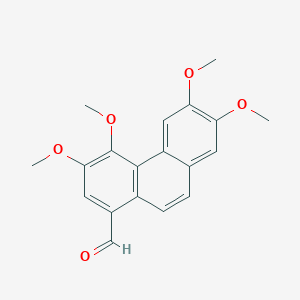
![N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide](/img/structure/B14502537.png)
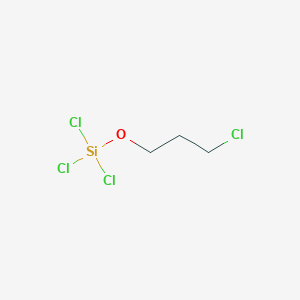



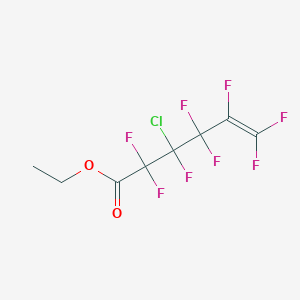
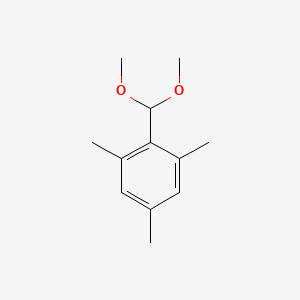
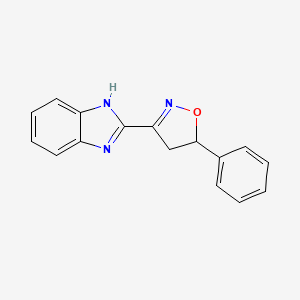
![3-Methylidene-1,3,8,8a-tetrahydroazireno[1,2-b]isoquinoline](/img/structure/B14502583.png)
![lithium;[butyl(phenyl)arsoryl]benzene](/img/structure/B14502600.png)
